Trienomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

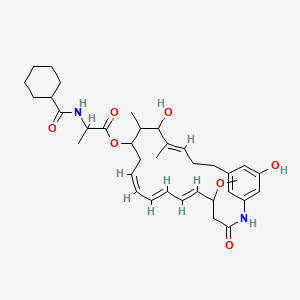

Trienomycin A is a complex organic compound with a unique structure It is characterized by multiple double bonds, hydroxyl groups, and a bicyclic framework

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trienomycin A involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the bicyclic core, followed by the introduction of the hydroxyl and methoxy groups, and finally the attachment of the cyclohexanecarbonylamino propanoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Trienomycin A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may result in saturated hydrocarbons.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action:

Trienomycin A has been identified as a potent inhibitor of the STAT3 pathway, which is frequently activated in various cancers, including pancreatic cancer. The compound binds directly to the STAT3 protein, inhibiting its phosphorylation at the Tyr705 site, thereby blocking downstream signaling that promotes tumor growth and metastasis .

In Vitro Studies:

In laboratory settings, this compound demonstrated significant cytotoxic effects against several cancer cell lines:

- HeLa Cells: IC50 value of 128 nM, indicating strong anti-proliferative effects .

- PLC Hepatoma Cells: Effective at concentrations as low as 0.01 micrograms/ml .

In Vivo Studies:

this compound has shown promising results in animal models, where it inhibited pancreatic tumor growth without exhibiting significant toxicity to normal tissues. This suggests a favorable therapeutic index for potential clinical applications .

Table 1: Summary of this compound's Anticancer Efficacy

| Cell Line | IC50 (nM) | Activity |

|---|---|---|

| HeLa | 128 | Strongly cytotoxic |

| PLC Hepatoma | 0.01 | Highly effective |

| Pancreatic Tumor Xenograft | N/A | Significant growth inhibition |

Case Study: Pancreatic Cancer

A study highlighted this compound's effectiveness against pancreatic cancer cells through various assays including colony formation and migration assays. The compound not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells .

Comparative Analysis with Other Ansamycins

This compound is structurally distinct from other ansamycins like geldanamycin and rifampicin, which possess different biological profiles. While geldanamycin has demonstrated significant anticancer properties and is undergoing clinical trials, this compound lacks antifungal or significant antimicrobial activity but excels in its targeted anticancer effects .

Table 2: Comparison of Ansamycin Antibiotics

| Antibiotic | Main Activity | IC50 (HeLa) | Antifungal Activity |

|---|---|---|---|

| This compound | Anticancer | 128 nM | None |

| Geldanamycin | Anticancer | >5 μM | Moderate |

| Rifampicin | Antimicrobial | N/A | Strong |

Future Directions and Research Opportunities

The unique properties of this compound position it as a valuable candidate for further research in cancer therapeutics. Given its selective action on cancer cells with minimal toxicity to normal cells, future studies could focus on:

- Mechanistic Studies: Elucidating the precise molecular pathways affected by this compound.

- Synthesis of Analogues: Developing derivatives that enhance efficacy or reduce side effects.

- Clinical Trials: Initiating trials to assess safety and efficacy in human subjects.

Mecanismo De Acción

The mechanism of action of Trienomycin A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain signaling pathways related to inflammation and cancer.

Comparación Con Compuestos Similares

Similar Compounds

- [(6E,8E,10E,13S,14R,15R,16Z)-15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl 1-(cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate

- [(6E,8E,10Z,16E)-15,24-dihydroxy-5,22-dimethoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl N-(cyclohexylcarbonyl)alaninate

Uniqueness

Trienomycin A is unique due to its specific arrangement of functional groups and its bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Propiedades

Número CAS |

98873-83-7 |

|---|---|

Fórmula molecular |

C36H50N2O7 |

Peso molecular |

622.8 g/mol |

Nombre IUPAC |

[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,18,20-22,25-26,28,31-32,34,39,41H,8-10,13,15-17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7-,18-11+,24-14+ |

Clave InChI |

WACCDLYIHBADOZ-PCVXSXJLSA-N |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

SMILES isomérico |

CC1C(C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C1O)\C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

SMILES canónico |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Sinónimos |

19-deoxymycotrienin II trienomycin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.